molecular formula C18H18ClN5O B14104852 N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14104852
M. Wt: 355.8 g/mol
InChI Key: WTTDJLRDXMVBJU-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the 3-chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a suitable leaving group is replaced by the 3-chlorobenzyl moiety.

    Attachment of the 4-ethylphenylamino group: This can be done through an amination reaction, where the amine group is introduced to the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-5-((4-methylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
  • N-(3-chlorobenzyl)-5-((4-phenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(3-chlorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the 4-ethylphenylamino group, which may confer specific chemical and biological properties that are distinct from its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-(4-ethylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18ClN5O/c1-2-12-6-8-15(9-7-12)21-17-16(22-24-23-17)18(25)20-11-13-4-3-5-14(19)10-13/h3-10H,2,11H2,1H3,(H,20,25)(H2,21,22,23,24)

InChI Key

WTTDJLRDXMVBJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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